molecular formula C14H17N3O2 B6642298 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile

4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile

Cat. No. B6642298
M. Wt: 259.30 g/mol
InChI Key: BUXOLERXPOLYDW-UHFFFAOYSA-N
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Description

4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile, also known as MPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of benzamides, which are known to have various biological activities. In

Mechanism of Action

The mechanism of action of 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile involves its ability to activate the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor by 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile leads to the modulation of various signaling pathways and can result in neuroprotection.
Biochemical and Physiological Effects:
4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile has been shown to have various biochemical and physiological effects. It can increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile is also highly selective for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile. One area of interest is the role of 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile in neuroinflammation. 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile has been shown to have anti-inflammatory effects, and further research is needed to determine its potential use in the treatment of neuroinflammatory disorders. Another area of interest is the use of 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile in combination with other drugs for the treatment of neurodegenerative disorders. Finally, the development of new analogs of 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile with improved solubility and selectivity could lead to the development of more effective drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by various insults. 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile has several advantages for lab experiments, but also has limitations. There are several future directions for research on 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile, including its use in the treatment of neuroinflammatory and neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile involves the reaction of 4-aminobenzonitrile with 3-morpholin-4-yl-3-oxopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures. The product is then purified using column chromatography to obtain pure 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile.

Scientific Research Applications

4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile has been studied extensively for its potential therapeutic properties. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by various insults such as oxidative stress and inflammation. 4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-11-12-1-3-13(4-2-12)16-6-5-14(18)17-7-9-19-10-8-17/h1-4,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXOLERXPOLYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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